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Compound of Interest

Compound Name:
4-Fluoro-2-methylphenylacetic

acid

Cat. No.: B1335718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Fluoro-2-methylphenylacetic acid is a substituted phenylacetic acid derivative with

potential applications in medicinal chemistry and drug discovery as a synthetic building block.

Its structural features, including the fluorine atom and the phenylacetic acid scaffold, make it an

attractive starting material for the synthesis of more complex molecules with potential biological

activity. This technical guide provides a comprehensive overview of its commercial availability,

potential synthetic routes, and key physicochemical properties.

Commercial Availability
4-Fluoro-2-methylphenylacetic acid is commercially available from several chemical

suppliers. The typical purity offered is around 97%. It is important to distinguish this compound

from its isomers, such as 2-fluoro-4-methylphenylacetic acid, which are also commercially

available.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Fluoro-2-methylphenylacetic acid is

presented in the table below.
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Property Value Reference

CAS Number 407640-40-8 --INVALID-LINK--

Molecular Formula C₉H₉FO₂ --INVALID-LINK--

Molecular Weight 168.17 g/mol --INVALID-LINK--

Melting Point 96-99 °C --INVALID-LINK--

Appearance
White to off-white crystalline

powder
General Supplier Information

Solubility Insoluble in water --INVALID-LINK--

Synthesis Methodologies
While a specific, detailed experimental protocol for the synthesis of 4-Fluoro-2-
methylphenylacetic acid is not readily available in the public domain, several general

synthetic routes for phenylacetic acids can be adapted. Below are three plausible synthetic

pathways starting from commercially available precursors.

Arndt-Eistert Homologation of 4-Fluoro-2-methylbenzoic
Acid
The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic

acids. This pathway would involve the conversion of 4-fluoro-2-methylbenzoic acid to its acid

chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff

rearrangement in the presence of a nucleophile like water would yield the desired 4-Fluoro-2-
methylphenylacetic acid.

Experimental Protocol (General Procedure):

Acid Chloride Formation: 4-Fluoro-2-methylbenzoic acid is reacted with a chlorinating agent

such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g.,

dichloromethane, DCM) to form 4-fluoro-2-methylbenzoyl chloride. The reaction is typically

carried out at room temperature or with gentle heating. Excess chlorinating agent and

solvent are removed under reduced pressure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1335718?utm_src=pdf-body
https://www.benchchem.com/product/b1335718?utm_src=pdf-body
https://www.benchchem.com/product/b1335718?utm_src=pdf-body
https://www.benchchem.com/product/b1335718?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1335718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diazoketone Formation: The crude 4-fluoro-2-methylbenzoyl chloride is dissolved in an inert

solvent (e.g., diethyl ether or THF) and treated with a solution of diazomethane (CH₂N₂) at 0

°C. The reaction is stirred until the acid chloride is consumed. Caution: Diazomethane is

toxic and explosive and should be handled with extreme care in a well-ventilated fume hood.

Wolff Rearrangement: The resulting diazoketone is then subjected to Wolff rearrangement,

which can be induced by a metal catalyst (e.g., silver oxide, Ag₂O, or silver benzoate) or

photochemically. The reaction is performed in the presence of water to trap the intermediate

ketene and form 4-Fluoro-2-methylphenylacetic acid.

Work-up and Purification: The reaction mixture is acidified, and the product is extracted with

an organic solvent. The organic layer is washed, dried, and concentrated. The crude product

can be purified by recrystallization or column chromatography.

4-Fluoro-2-methylbenzoic Acid 4-Fluoro-2-methylbenzoyl ChlorideSOCl₂ or (COCl)₂ Diazoketone IntermediateCH₂N₂ Ketene IntermediateAg₂O, H₂O (Wolff Rearrangement) 4-Fluoro-2-methylphenylacetic AcidH₂O

Click to download full resolution via product page

Arndt-Eistert Homologation Pathway

Hydrolysis of 4-Fluoro-2-methylphenylacetonitrile
The hydrolysis of a nitrile (cyanide) group is a straightforward and common method for the

preparation of carboxylic acids. This route would start with 4-fluoro-2-methylphenylacetonitrile,

which can be synthesized from the corresponding benzyl halide.

Experimental Protocol (General Procedure):

Nitrile Hydrolysis: 4-Fluoro-2-methylphenylacetonitrile is heated under reflux with a strong

acid (e.g., aqueous sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium

hydroxide or potassium hydroxide).

Acidic Work-up: If basic hydrolysis is performed, the reaction mixture is cooled and then

acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
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Purification: The precipitated 4-Fluoro-2-methylphenylacetic acid is collected by filtration,

washed with cold water, and can be further purified by recrystallization.

Acidic Hydrolysis

Basic Hydrolysis

4-Fluoro-2-methylphenylacetonitrile

Carboxylate Salt (if basic)

1. NaOH / H₂O, Δ

4-Fluoro-2-methylphenylacetic Acid
H₂SO₄ / H₂O, Δ

Click to download full resolution via product page

Nitrile Hydrolysis Pathway

Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing carboxylic acids. This pathway

would involve the alkylation of diethyl malonate with 4-fluoro-2-methylbenzyl bromide, followed

by hydrolysis and decarboxylation.

Experimental Protocol (General Procedure):

Enolate Formation: Diethyl malonate is treated with a base, such as sodium ethoxide

(NaOEt), in a suitable solvent like ethanol to form the corresponding enolate.

Alkylation: 4-Fluoro-2-methylbenzyl bromide is added to the enolate solution, leading to an

Sₙ2 reaction to form diethyl (4-fluoro-2-methylbenzyl)malonate.

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then heated with a

strong acid (e.g., aqueous HCl or H₂SO₄). This step hydrolyzes both ester groups to

carboxylic acids, and the resulting malonic acid derivative readily undergoes decarboxylation

upon heating to yield 4-Fluoro-2-methylphenylacetic acid.
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Diethyl Malonate Malonate EnolateNaOEt / EtOH Diethyl (4-fluoro-2-methylbenzyl)malonate+ 4-Fluoro-2-methylbenzyl Bromide

4-Fluoro-2-methylbenzyl Bromide

Substituted Malonic AcidH₃O⁺, Δ (Hydrolysis) 4-Fluoro-2-methylphenylacetic AcidΔ (-CO₂) (Decarboxylation)

Click to download full resolution via product page

Malonic Ester Synthesis Pathway

Spectroscopic Data
Detailed experimental spectroscopic data for 4-Fluoro-2-methylphenylacetic acid is not

readily available in public spectral databases. However, based on its structure, the following

characteristic signals would be expected:

¹H NMR:

A singlet for the methyl group protons (CH₃) around 2.2-2.4 ppm.

A singlet for the methylene group protons (CH₂) around 3.6-3.8 ppm.

Aromatic protons would appear in the range of 6.8-7.3 ppm, showing splitting patterns

consistent with a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom.

A broad singlet for the carboxylic acid proton (COOH) typically above 10 ppm, which is

exchangeable with D₂O.

¹³C NMR:

A signal for the methyl carbon (CH₃) around 18-22 ppm.

A signal for the methylene carbon (CH₂) around 40-45 ppm.

Aromatic carbons would appear in the range of 115-140 ppm, with the carbon attached to

the fluorine showing a large one-bond C-F coupling constant.
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A signal for the carbonyl carbon (C=O) of the carboxylic acid around 175-180 ppm.

IR Spectroscopy:

A broad O-H stretch from the carboxylic acid dimer in the range of 2500-3300 cm⁻¹.

A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.

C-F stretching vibrations in the fingerprint region, typically around 1200-1300 cm⁻¹.

Aromatic C-H and C=C stretching vibrations.

Applications in Drug Discovery and Research
While specific biological targets for 4-Fluoro-2-methylphenylacetic acid are not extensively

documented, its structural motif is present in molecules with various pharmacological activities.

Phenylacetic acid derivatives are known to be incorporated into non-steroidal anti-inflammatory

drugs (NSAIDs), and the introduction of a fluorine atom can modulate a molecule's

pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding

affinity.

This compound serves as a valuable building block for creating libraries of compounds for high-

throughput screening in drug discovery campaigns. For instance, it could be used in the

synthesis of novel enzyme inhibitors, where the phenylacetic acid moiety can mimic the

substrate and the fluoro-methyl substituted phenyl ring can explore specific binding pockets.
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4-Fluoro-2-methylphenylacetic Acid (Building Block)

Synthesis of Compound Library

High-Throughput Screening (e.g., Enzyme Inhibition Assays)

Hit Identification

Lead Optimization (SAR Studies)

Preclinical Development
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Role in a Drug Discovery Workflow

Conclusion
4-Fluoro-2-methylphenylacetic acid is a commercially available fine chemical with significant

potential as a building block in organic synthesis, particularly for the development of new

pharmaceutical agents. While detailed experimental data is somewhat limited in the public

domain, its synthesis can be approached through established chemical transformations.

Further research into its biological activities could unveil its potential as a lead compound or a

key intermediate in the development of novel therapeutics.

To cite this document: BenchChem. [An In-depth Technical Guide to 4-Fluoro-2-
methylphenylacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1335718#commercial-availability-of-4-fluoro-2-
methylphenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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